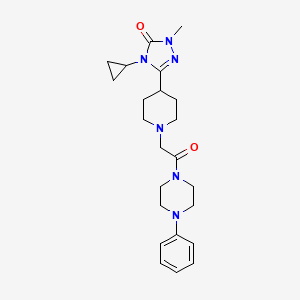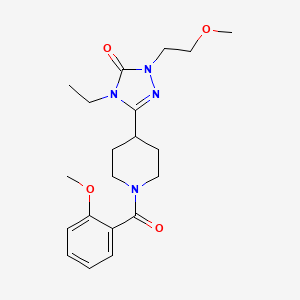![molecular formula C19H24N2O3 B2905633 1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone CAS No. 890604-82-7](/img/structure/B2905633.png)
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone is a synthetic organic compound known for its diverse applications across various scientific disciplines. Its molecular structure encompasses a 1H-indene moiety linked via an ether bond to a pyrazole derivative. The hydroxyl and ethanone groups contribute to its chemical reactivity, enabling its participation in a variety of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone typically involves multi-step organic reactions. A common method begins with the preparation of the 2,3-dihydro-1H-indene derivative, followed by its reaction with an appropriate pyrazole intermediate.
Example Synthetic Route
Preparation of 2,3-dihydro-1H-indene derivative:
React indene with a hydrogenation catalyst under mild conditions to yield 2,3-dihydro-1H-indene.
Conditions: Pd/C catalyst, H2 atmosphere, solvent (e.g., ethanol).
Formation of the pyrazole intermediate:
Condense 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate in the presence of a base (e.g., NaOH) to form the ester intermediate.
Conditions: NaOH, ethanol, reflux.
Coupling reaction:
React the 2,3-dihydro-1H-indene derivative with the pyrazole intermediate under basic conditions to form the ether linkage.
Conditions: K2CO3, acetone, reflux.
Industrial Production Methods
Industrial production scales up these laboratory methods, employing continuous flow reactors for efficiency and consistency. Solvent choice and catalyst optimization are tailored to minimize environmental impact and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone can undergo several types of reactions, including:
Oxidation
Common Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Major Products: Oxidation of the hydroxyl group leads to the formation of a ketone.
Reduction
Common Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Major Products: Reduction of the ketone group to a secondary alcohol.
Substitution
Common Reagents: Nucleophiles (e.g., NaOH, KCN).
Major Products: Substitution at the pyrazole ring, leading to various derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition Studies: Acts as a potential inhibitor for certain enzymes due to its reactive functional groups.
Medicine
Pharmacological Potential: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry
Material Science: Used in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The compound's mechanism of action is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The hydroxyl and ethanone groups facilitate binding interactions through hydrogen bonding and dipole-dipole interactions. This interaction can modulate the activity of the target enzyme or receptor, leading to a biological effect.
Comparación Con Compuestos Similares
Similar Compounds
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}methanone: : Similar structure with a methanone instead of an ethanone group.
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3-methyl-1H-pyrazol-4-yl}ethanone: : Varies by the methyl group substitution on the pyrazole ring.
Uniqueness
1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone stands out due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
That should cover all the bases
Propiedades
IUPAC Name |
1-[1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethylpyrazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-12-19(14(3)22)13(2)21(20-12)10-17(23)11-24-18-8-7-15-5-4-6-16(15)9-18/h7-9,17,23H,4-6,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWKHNANKUHZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=CC3=C(CCC3)C=C2)O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopropyl-1-[4-(prop-2-enamido)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2905554.png)
![3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B2905555.png)
![2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2905556.png)
![5-Chloro-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B2905557.png)


![6-(4-chlorophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2905562.png)
![N-(3,4-dichlorophenyl)-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2905563.png)


![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2905569.png)
![8-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2905571.png)
![3-Bromo-4-[(dimethylamino)methyl]aniline](/img/structure/B2905572.png)

